Benzquinamide

Descripción general

Descripción

La Benzquinamida es un compuesto antiemético discontinuado que se usaba principalmente para prevenir y tratar las náuseas y los vómitos asociados con la anestesia y la cirugía . Posee propiedades antihistamínicas, anticolinérgicas leves y sedantes . El compuesto fue sintetizado por primera vez por Pfizer en la década de 1960 .

Métodos De Preparación

La síntesis de Benzquinamida implica varios pasos. La ruta sintética clave incluye la reacción del acetato de 3-(dietilcarbamoil)-9,10-dimetoxi-1H,2H,3H,4H,6H,7H,11bH-pirido[2,1-a]isoquinolin-2-ilo con reactivos apropiados bajo condiciones controladas . Los métodos de producción industrial generalmente implican el uso de reactivos de alta pureza y condiciones de reacción estrictas para garantizar el rendimiento y la pureza deseados del producto final .

Análisis De Reacciones Químicas

Key Synthetic Routes

The original synthesis, patented by Pfizer (US 3,053,845), emphasizes high-purity yields through optimized reaction conditions, including temperature control and catalyst use . The Merck Index further corroborates these methods .

Functional Group Reactivity

This compound’s structure includes an amide, aromatic rings, and methoxy substituents, enabling specific reactions:

Amide Hydrolysis

-

Reaction : Acid- or base-catalyzed hydrolysis of the amide bond.

-

Products : Carboxylic acid and amine derivatives.

-

Conditions :

Oxidation Reactions

-

Sites : Tertiary amines and aromatic systems.

-

Reagents : Hydrogen peroxide, peracids (e.g., mCPBA).

Methoxy Group Demethylation

Stability and Degradation

This compound’s stability profile under varying conditions:

Thermal Stability

-

Decomposition : Begins at >150°C, producing CO₂ and volatile amines .

-

Byproducts : Identified via GC-MS as fragmented aromatic compounds .

Photodegradation

Analytical Characterization

Key spectroscopic data for reaction monitoring:

| Technique | Key Signals |

|---|---|

| IR | 1650 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O of methoxy) |

| ¹H NMR | δ 3.8 (s, OCH₃), δ 7.2–7.5 (aromatic H) |

| MS | m/z 404.5 (M⁺), 231 (base peak) |

Reaction Challenges and Limitations

-

Stereochemical Complexity : The benzoquinolizine core complicates regioselective modifications .

-

Solubility : Limited solubility in polar solvents necessitates phase-transfer catalysts for certain reactions .

Historical and Research Context

Aplicaciones Científicas De Investigación

Pharmacological Properties

- Antiemetic Activity : Benzquinamide is effective in reducing nausea and vomiting, particularly in postoperative settings.

- Antihistaminic Effects : It alleviates symptoms of motion sickness due to its action on histamine receptors.

- Sedative Properties : The compound can induce drowsiness, making it beneficial as a pre-anesthetic medication.

Prevention of Postoperative Nausea and Vomiting (PONV)

This compound has been extensively studied for its role in preventing PONV. A systematic review indicated that it significantly reduces vomiting within 24 hours post-surgery when compared to placebo treatments.

Case Study: Efficacy in PONV

A controlled clinical trial demonstrated that this compound effectively reduced the incidence of nausea in patients undergoing various surgical procedures. In this study, patients receiving this compound reported a lower rate of vomiting compared to those on placebo .

Management of Motion Sickness

The antihistaminic properties of this compound make it useful for treating motion sickness. Clinical trials have shown that it can effectively alleviate symptoms associated with travel-induced nausea.

Case Study: Motion Sickness Treatment

In a randomized study involving travelers prone to motion sickness, this compound was found to significantly decrease the severity and frequency of nausea episodes compared to a placebo group .

Potential in Cancer Therapy

Recent research has explored the potential of this compound in enhancing the efficacy of chemotherapeutic agents. Studies indicate that this compound may enhance the cytotoxic effects of drugs like daunorubicin in multidrug-resistant (MDR) cancer cell lines. This suggests its utility in overcoming drug resistance during cancer treatment .

Case Study: Anticancer Potentiation

In vitro studies demonstrated that co-administration of this compound with chemotherapeutic agents increased drug accumulation within MDR cells, leading to improved therapeutic outcomes. This finding opens avenues for further research into combination therapies involving this compound .

Behavioral and Psychopharmacological Research

This compound has also been investigated for its potential as an anxiolytic agent. Early studies indicated that it could alleviate anxiety symptoms without significant sedative effects, making it a candidate for treating anxiety disorders .

Anxiolytic Effects

Research has shown that this compound can disrupt avoidance behavior in animal models, suggesting its potential use in treating anxiety-related conditions. A pilot study found it effective in reducing anxiety symptoms among neurotic patients, indicating promising psychopharmacological applications .

Summary Table of Applications

Actividad Biológica

Benzquinamide, a compound with the molecular formula and a molar mass of approximately 404.5 g/mol, was first synthesized by Pfizer in the 1960s. It is primarily recognized for its antiemetic properties, particularly in post-operative care, and has been studied for its interactions with various neurotransmitter systems, including its role as an antagonist of muscarinic acetylcholine receptors and histamine H1 receptors. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant clinical studies.

The exact mechanism by which this compound exerts its antiemetic effects is not fully understood. However, it is believed to involve:

- Antagonism of Receptors : this compound acts as an antagonist at muscarinic acetylcholine receptors and histamine H1 receptors. This interaction is thought to contribute significantly to its ability to prevent nausea and vomiting .

- Behavioral Effects : Animal studies have indicated that this compound disrupts learned avoidance behavior, suggesting potential anxiolytic properties . This disruption occurs at dosage levels that do not significantly sedate the animals, indicating a selective action on anxiety without heavy sedation.

Pharmacological Properties

This compound exhibits several pharmacological properties:

- Antihistaminic Effects : It has mild antihistaminic activity, which aids in its antiemetic effects.

- Sedative Properties : Although it has sedative properties, these are reported to be mild compared to other agents .

- Anticholinergic Activity : The compound displays mild anticholinergic properties that may enhance its effectiveness in treating nausea associated with various conditions .

Clinical Studies and Findings

Several clinical studies have evaluated the efficacy of this compound in treating anxiety and nausea:

- Pilot Study on Anxiety Relief : A pilot study involving 44 patients demonstrated this compound's effectiveness in alleviating anxiety symptoms without significant interference with normal functional capabilities .

- Comparative Efficacy in Chemotherapy-Induced Nausea : In a randomized double-blind study involving cancer patients undergoing chemotherapy known to induce severe emesis, this compound was compared to haloperidol. While haloperidol was generally preferred for controlling emesis induced by cis-platinum and nitrogen mustard, this compound showed some efficacy with doxorubicin .

- Animal Behavior Studies : Behavioral experiments in rats and monkeys indicated that this compound could effectively suppress conditioned avoidance behavior, further supporting its potential as an anxiolytic agent .

Drug Interactions

This compound has been noted to interact with various drugs, which can influence its efficacy and safety profile. Notably:

- It binds to adrenergic receptors (α2A, α2B, α2C) with varying affinities (Ki values of 1,365 nM for α2A; 691 nM for α2B; 545 nM for α2C) .

- It also inhibits P-glycoprotein-mediated drug efflux, potentially enhancing the cytotoxicity of anticancer agents in multidrug-resistant cells .

Summary Table of Biological Activities

| Property | Description |

|---|---|

| Molecular Formula | |

| Molar Mass | Approximately 404.5 g/mol |

| Mechanism of Action | Antagonism of muscarinic acetylcholine and histamine H1 receptors |

| Pharmacological Effects | Antihistaminic, mild anticholinergic, sedative |

| Clinical Use | Antiemetic in post-operative care; potential anxiolytic |

| Notable Studies | Pilot study on anxiety relief; comparative efficacy in emesis |

Propiedades

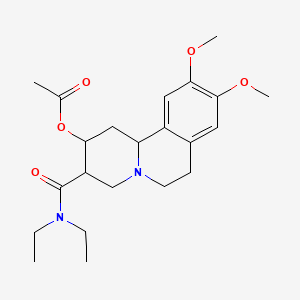

IUPAC Name |

[3-(diethylcarbamoyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O5/c1-6-23(7-2)22(26)17-13-24-9-8-15-10-20(27-4)21(28-5)11-16(15)18(24)12-19(17)29-14(3)25/h10-11,17-19H,6-9,12-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZILQVIPPROJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022657 | |

| Record name | Benzquinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Benzquinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014905 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.90e-01 g/L | |

| Record name | Benzquinamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00767 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzquinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014905 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mechanism of action is not known, but presumably benzquinamide works via antagonism of muscarinic acetycholine receptors and histamine H1 receptors., LIKE PHENOTHIAZINES, IT APPARENTLY INHIBITS STIMULI @ CHEMORECEPTOR TRIGGER ZONE. HOWEVER, IN CONTRAST...INCR CARDIAC OUTPUT, BLOOD PRESSURE, & RESP HAVE BEEN NOTED BOTH EXPTL & CLINICALLY WITH BENZQUINAMIDE. /HCL/ | |

| Record name | Benzquinamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00767 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZQUINAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM DIISOPROPYL ETHER | |

CAS No. |

63-12-7, 23844-24-8 | |

| Record name | Benzquinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzquinamide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzquinamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00767 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | benzquinamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzquinamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzquinamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzquinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZQUINAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzquinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014905 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

130-131.5, 130-131.5 °C, 131 °C | |

| Record name | Benzquinamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00767 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZQUINAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzquinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014905 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Benzquinamide's primary mechanism of action?

A1: While this compound's exact mechanism of action remains partially unclear, research suggests it interacts with multiple neurotransmitter systems. Notably, it has shown an ability to impair the uptake of adrenaline by adreno-medullary granules, indicating an interaction with the storage and release of catecholamines [].

Q2: Does this compound affect serotonin levels?

A2: Yes, studies indicate that this compound, similar to Reserpine, can reduce serotonin (5-hydroxytryptamine) levels in the spinal cord. This effect is observed both above and below a spinal cord transection, suggesting a mechanism independent of nerve impulses [].

Q3: Does this compound exhibit any noradrenaline receptor blocking activity?

A3: Research suggests that this compound might possess some noradrenaline receptor blocking activity. This is based on observations that it, along with Oxypertine, can reduce the increase in flexor reflex activity induced by L-3,4-dihydroxphenylalanine, an effect not observed with Prenylamine [].

Q4: How does this compound affect blood pressure?

A4: this compound demonstrates a complex effect on blood pressure. In conscious dogs, it can increase both blood pressure and heart rate, effects abolished by anesthesia or Reserpine pretreatment []. In anesthetized dogs, lower doses show minimal effect, while higher doses (10-20 mg/kg) decrease blood pressure and attenuate the pressor response to epinephrine and norepinephrine []. This suggests a possible interaction with the sympathetic nervous system.

Q5: What is the role of the central nervous system in this compound's cardiovascular effects?

A5: The central nervous system appears crucial for this compound's cardiovascular effects. Studies in dogs with spinal cord sections revealed a loss of its hypertensive and cardiac stimulant actions, suggesting a central mediation of these effects [].

Q6: Does this compound affect vascular smooth muscle?

A6: Yes, this compound has been shown to directly relax vascular smooth muscle. This relaxation leads to reduced peripheral vascular resistance and hypotension in vivo, which triggers a reflex sympathetic activation as a compensatory mechanism [].

Q7: How does this compound affect the respiratory system?

A7: this compound acts as a respiratory stimulant. In a dose of 0.7 mg/kg intravenously, it has been shown to increase ventilation by 12.4 L/min at a constant controlled alveolar CO2 tension []. Additionally, it shifts the ventilatory response curve to CO2 to the left, indicating increased sensitivity [].

Q8: What is the molecular formula and weight of this compound?

A8: this compound's molecular formula is C21H27N3O4, and its molecular weight is 385.45 g/mol.

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A9: While specific details on this compound's ADME profile require further investigation, some studies provide preliminary insights. Research suggests that it is metabolized in the liver, and its metabolites are primarily excreted in the urine [].

Q10: Does this compound interact with P-glycoprotein?

A10: Yes, research suggests that this compound can inhibit P-glycoprotein (P-gp) mediated drug efflux, potentially increasing the intracellular accumulation of certain anticancer agents in multidrug-resistant cell lines [].

Q11: How effective is this compound as an antiemetic compared to other drugs?

A11: While initial studies showed promise for this compound as an antiemetic, particularly through intravenous administration [], further research comparing it to other antiemetics, such as Prochlorperazine, revealed limitations in its efficacy. For instance, in preventing nausea and vomiting induced by 5-fluorouracil, orally administered this compound showed lower efficacy than Prochlorperazine [].

Q12: Has this compound been investigated for use in specific cancer chemotherapy regimens?

A12: Yes, this compound's antiemetic effects have been studied in the context of cancer chemotherapy, particularly in patients receiving regimens containing Cisplatin and/or Doxorubicin [, ].

Q13: What are the known side effects of this compound?

A13: Sedation is a commonly reported side effect of this compound. In some studies, the incidence of sedation was comparable to that observed with Prochlorperazine [].

Q14: Are there any reports of extrapyramidal reactions associated with this compound?

A14: While not as common as with some other antipsychotics, there have been isolated case reports of extrapyramidal reactions following this compound administration. Interestingly, these reactions were observed in patients who had previously experienced similar reactions to Prochlorperazine, suggesting a possible shared susceptibility [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.